Blasticidin S

描述

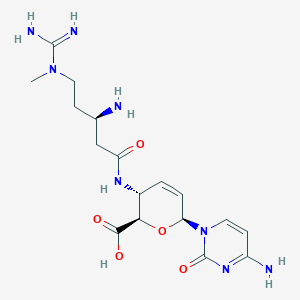

Blasticidin S is a nucleoside analogue antibiotic that resembles the nucleoside cytidine. It was originally described by Japanese researchers in the 1950s while seeking antibiotics for rice blast fungus. This compound disrupts protein translation in human cells, fungi, and bacteria, making it a valuable tool in biological research for selecting genetically manipulated cells .

准备方法

Synthetic Routes and Reaction Conditions: Blasticidin S is produced by the bacterium Streptomyces griseochromogenes. The biosynthesis involves the combination of uridine diphosphate-glucuronic acid with cytosine to form cytosylglucuronic acid. This intermediate is then further modified to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces griseochromogenes. The antibiotic can be isolated from the fermentation broth through absorption on cation exchange resin and elution with hydrochloric acid. The crude hydrochloride is then concentrated under vacuum to obtain the crystalline free base .

化学反应分析

Types of Reactions: Blasticidin S undergoes various chemical reactions, including hydrolysis and amidation. It is known to inhibit the hydrolysis of peptidyl-tRNA induced by release factors and inhibit peptide bond formation .

Common Reagents and Conditions:

Hydrolysis: Typically involves acidic or basic conditions.

Amidation: Involves the use of amines and carboxylic acids under dehydrating conditions.

Major Products:

Hydrolysis Products: Deaminated derivatives.

Amidation Products: Amide derivatives with enhanced activity against Gram-positive bacteria.

科学研究应用

Cell Culture and Genetic Engineering

Blasticidin S is extensively used in cell culture to select genetically modified cells. Cells that express blasticidin resistance genes, such as BSD (from Aspergillus terreus) and bsr (from Bacillus cereus), can survive in the presence of this antibiotic. This property makes it invaluable for:

- Selection of Transfected Cells : Researchers utilize this compound to ensure that only cells which have successfully integrated the resistance gene remain viable in culture. This is crucial for experiments involving gene editing or transfection, where distinguishing between modified and unmodified cells is necessary .

- Maintenance of Stable Cell Lines : Once a cell line has been established with the resistance gene, this compound allows for the continuous selection of these cells over time, ensuring that unwanted cells do not proliferate .

Antimicrobial Research

This compound exhibits broad-spectrum antimicrobial properties, making it a subject of interest in the development of new antibiotics. Recent studies have focused on:

- Derivatization for Enhanced Activity : Research has shown that modifying this compound can lead to derivatives with increased antibacterial activity against Gram-positive bacteria while maintaining lower cytotoxicity towards human cells. This approach aims to create new antibiotic leads that can combat resistant strains of bacteria .

- Mechanism Exploration : Investigations into the mechanism by which this compound inhibits protein synthesis have revealed its potential as a template for developing new antimicrobial agents that target ribosomal functions. Understanding how it interacts with ribosomes helps researchers design more effective antibiotics .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

- Targeting Mitochondrial Metabolism : A study explored using this compound in conjunction with other drugs to assess its effects on mitochondrial function in parasites, revealing insights into potential treatments for malaria .

- Functional Analysis in Parasites : this compound has been employed in studies examining Babesia bovis, where it was used alongside other selection methods to investigate specific gene functions related to parasite survival .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Cell Culture Selection | Used to select genetically modified cells expressing resistance genes | Essential for maintaining stable cell lines |

| Antimicrobial Development | Derivatives show enhanced activity against Gram-positive bacteria | Lower cytotoxicity compared to original compound |

| Mechanistic Studies | Investigating ribosomal inhibition mechanisms | Potential for developing new classes of antibiotics |

| Functional Gene Analysis | Employed in studying gene functions in parasites like Babesia bovis | Aids in understanding parasite biology and treatment strategies |

作用机制

Blasticidin S inhibits the growth of both eukaryotic and prokaryotic cells by disrupting protein translation. It works by inhibiting the termination step of translation and peptide bond formation by the ribosome. This prevents cells from producing new proteins through the translation of messenger RNA. This compound is competitive with puromycin, suggesting a highly similar binding site .

相似化合物的比较

Blasticidin S is unique due to its dual action against both eukaryotic and prokaryotic cells. Similar compounds include:

Puromycin: Another nucleoside analogue antibiotic that inhibits protein synthesis.

Polyoxin: An antifungal nucleoside antibiotic used in agriculture.

Kasugamycin: An antibiotic used to control bacterial and fungal diseases in plants.

This compound stands out due to its broad-spectrum activity and its use in both agricultural and biological research.

生物活性

Blasticidin S (BS) is a potent antibiotic produced by the actinobacterium Streptomyces griseochromogenes. It has garnered attention for its unique mechanism of action, primarily targeting ribosomal protein synthesis. This article explores the biological activity of this compound, including its mechanisms, applications in research, resistance mechanisms, and recent developments in its derivatives.

This compound exerts its inhibitory effects by binding to the ribosomal P site, which leads to conformational changes in the ribosomal RNA and inhibits protein synthesis. Unlike other antibiotics such as chloramphenicol and linezolid that bind to the A site of the ribosome, BS's unique binding site allows it to interfere with both prokaryotic and eukaryotic protein synthesis, making it a non-selective agent with potential cytotoxic effects on human cells as well .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Enterococcus faecalis.

- Antiviral Properties : Studies have indicated potential antiviral activity against certain viruses, although detailed mechanisms remain less understood compared to its antibacterial properties .

- Cytotoxicity : While effective as an antibiotic, BS also displays cytotoxic effects on human cells. The selectivity index (SI) is crucial for evaluating its therapeutic potential against pathogens without harming host cells .

Applications in Research

This compound is widely used in genetic engineering and molecular biology as a selection agent for transformed cells. Researchers often incorporate a blasticidin resistance gene into their vectors to select for successfully transformed cells. This application is particularly valuable in creating stable cell lines for functional studies .

Case Study: Use in Lentiviral Vectors

In a study involving lentiviral vectors, researchers utilized this compound resistance to analyze gene expression levels in transgenic mice. The results indicated that high expression levels of eGFP (enhanced Green Fluorescent Protein) were correlated with the number of integrants in the genome, demonstrating BS's utility in selecting for genetically modified organisms .

Resistance Mechanisms

The development of resistance to this compound is an area of significant interest. Two primary resistance mechanisms have been identified:

- Enzymatic Modification :

- Cell Membrane Impermeability : Some bacterial strains develop thicker cell membranes that prevent BS from reaching its intracellular targets, contributing to resistance .

Recent Developments and Derivatives

Recent research has focused on semisynthetic derivatives of this compound to enhance its antibacterial properties while reducing cytotoxicity. For instance:

- Amide Derivatives : Modifications at the C6′ position have resulted in compounds with improved selectivity against pathogenic bacteria while minimizing toxicity to human cells. These derivatives showed significantly enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | 0.5 | 1.0 | 2.0 |

| Amide Derivative P10 | 0.2 | 1.5 | 7.5 |

属性

IUPAC Name |

3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNPLSGKWMLZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862825 | |

| Record name | 1-(4-{(Z)-[3-Amino-1-hydroxy-5-(N-methylcarbamimidamido)pentylidene]amino}-2,3,4-trideoxyhex-2-enopyranuronosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Soluble in water; Technical product is light brown solid; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | Blasticidin-S | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3974 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene., In water, >30 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: >3 (moderate) | |

| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Protein synthesis inhibitor., Blasticidin-S is a peptidyl nucleoside antibiotic isolated from the culture broth of Streptomyces griseochromogenes. It specifically inhibits protein synthesis in both prokaryotes and eukaryotes through inhibition of peptide bound formation in the ribosomal machinery. | |

| Details | InvivoGen; Technical Data Sheet. Available from:https://www.invivogen.com on Blasatididin S as of July 24, 2003 | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

2079-00-7 | |

| Record name | β-D-erythro-Hex-2-enopyranuronic acid, 4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

235-236 °C (decomp.), Melting point of the technical grade material is 235 to 236 °C, Crystals; mp: 224-225 °C (dec) /Hydrochloride/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 220 | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Blasticidin S?

A1: this compound is a potent inhibitor of protein synthesis. It acts by binding to the ribosome, specifically near the peptidyl transferase center, and interfering with peptide bond formation [, , , ]. This effectively blocks the translation process and prevents the production of new proteins, ultimately leading to cell death.

Q2: How does this compound affect fungal cells?

A2: In fungal cells, this compound exhibits strong fungicidal activity by inhibiting protein synthesis [, ]. This effect is particularly pronounced in plant pathogenic fungi like Pyricularia oryzae, the causative agent of rice blast disease [, ].

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H42N8O10S, and its molecular weight is 670.75 g/mol [, ].

Q4: Are there any characteristic spectroscopic features of this compound?

A5: Yes, this compound exhibits a strong UV absorbance maximum at 275 nm in acidic conditions []. This property can be utilized for its detection and quantification in various matrices.

Q5: What are the main structural components of this compound?

A6: this compound is a peptidyl nucleoside antibiotic. Its structure consists of three distinct parts: a cytosine base, an amino deoxyglucuronic acid, and N-methyl-β-arginine []. This unique combination of structural elements contributes to its biological activity and interactions with its target.

Q6: How does sunlight affect this compound?

A7: this compound applied to rice plants is primarily located on the plant surface and is susceptible to degradation by sunlight [, ]. This degradation reduces its persistence in the environment and limits its potential for accumulation.

Q7: Is this compound stable in soil?

A8: this compound binds strongly to soil particles, but its biological activity decreases in soil due to microbial degradation [, ]. This degradation pathway is an important factor in minimizing its environmental impact.

Q8: What enzymatic activity is involved in the detoxification of this compound by some microorganisms?

A9: Some microorganisms, like Aspergillus terreus and Bacillus cereus, produce this compound deaminase, an enzyme that converts this compound to the inactive deaminohydroxythis compound [, , ]. This detoxification mechanism contributes to the development of resistance in certain microbes.

Q9: Can this compound resistance be transferred between bacteria?

A10: Yes, the this compound resistance gene (BSD) has been successfully used as a selectable marker for genetic manipulation in various organisms, including bacteria and parasites [, ]. This indicates the potential for horizontal gene transfer of resistance determinants.

Q10: Have computational methods been used to study this compound and its interactions?

A11: Yes, molecular docking studies have been employed to investigate the binding modes of this compound derivatives to their target, providing insights into their structure-activity relationships []. These studies can guide the development of new analogs with improved activity or selectivity.

Q11: How do structural modifications of this compound affect its activity?

A12: Modifying the carboxyl group of this compound, such as esterification, can significantly enhance its inhibitory activity against aflatoxin production by Aspergillus flavus []. This highlights the importance of specific structural features for its various biological activities.

Q12: Can this compound derivatives be designed with improved activity against specific pathogens?

A13: Yes, semisynthetic this compound derivatives, particularly ester derivatives, have shown enhanced antibiotic activity against Gram-positive bacteria compared to the parent compound [, ]. These findings demonstrate the potential for developing novel this compound analogs with improved therapeutic properties.

Q13: How is this compound metabolized in plants?

A14: In rice plants, this compound is metabolized slowly, with cytomycin and deaminohydroxythis compound identified as minor metabolites [, ].

Q14: What happens to this compound after it enters mammalian cells?

A15: LRRC8D, a mammalian membrane protein, is required for the uptake of this compound into mammalian cells []. This transporter protein plays a crucial role in the cellular entry of this compound and potentially other related compounds.

Q15: How is this compound used in research?

A16: this compound is commonly used as a selection agent in genetic transformation experiments involving various organisms, including bacteria, fungi, parasites, and mammalian cells [, , , , , ]. Its ability to inhibit protein synthesis makes it an effective tool for selecting cells that have successfully incorporated foreign DNA.

Q16: How do some fungi develop resistance to this compound?

A17: One mechanism of this compound resistance in fungi is the acquisition of tolerance through mutations that may affect drug uptake, target site modification, or detoxification pathways [].

Q17: Is there cross-resistance between this compound and other antifungal agents?

A18: Yes, a study on Pyricularia oryzae isolates showed cross-resistance between this compound and Kasugamycin, another antifungal antibiotic []. This cross-resistance poses a challenge for disease management, as resistance to one agent might confer resistance to the other.

Q18: What are the potential hazards of this compound exposure to humans?

A19: this compound can cause severe acute inflammation of the mucous membranes and skin upon contact [, ]. These effects are primarily observed in occupational settings where workers are exposed to the compound during its production or application.

Q19: What are the symptoms of this compound poisoning?

A20: Ingestion of this compound can lead to severe symptoms such as vomiting, abdominal pain, diarrhea, and sore throat []. In severe cases, it can cause hypotension, arrhythmia, and even coma due to excessive fluid loss.

Q20: What analytical methods are used to determine this compound concentration?

A20: Several analytical methods have been developed for the quantification of this compound, including:

- High-performance liquid chromatography (HPLC) [, ]: This technique separates and quantifies this compound based on its interactions with a stationary phase and a mobile phase.

- High-performance capillary electrophoresis (HPCE) []: This method separates and detects charged molecules like this compound based on their differential migration in an electric field.

- Micellar liquid chromatography (MLC) []: This technique utilizes surfactants in the mobile phase to improve the separation and analysis of this compound.

- Thin-layer chromatography (TLC) []: This method separates this compound from other components based on their differential migration on a thin layer of adsorbent material.

- Colorimetry []: This technique relies on the formation of a colored complex between this compound and specific reagents, allowing for its quantification based on the intensity of the color.

Q21: How is this compound degraded in the environment?

A22: Sunlight and microbial activity are the major factors contributing to this compound degradation in the environment [, , ].

Q22: When was this compound discovered?

A23: this compound was discovered in Japan in the mid-20th century [, ].

Q23: What was the initial use of this compound?

A24: It was initially used as an agricultural fungicide, particularly against rice blast disease caused by Pyricularia oryzae [, , , ].

Q24: How has this compound contributed to different research fields?

A24: this compound and its resistance gene have become valuable tools in various disciplines, including:

- Molecular biology: As a selectable marker for genetic transformations in bacteria, fungi, parasites, and mammalian cells [, , , , , ].

- Biotechnology: For developing transgenic organisms with improved traits, such as disease resistance in plants [].

- Drug discovery: As a starting point for developing novel antimicrobial agents with improved activity and selectivity [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。